Ácido 2-amino-2-metilpropano-1-sulfónico

Descripción general

Descripción

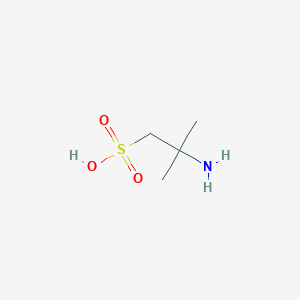

2-Amino-2-methylpropane-1-sulfonic acid is an organic compound with the molecular formula C4H11NO3S. It is a sulfonic acid derivative that features an amino group and a methyl group attached to the same carbon atom. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications.

Aplicaciones Científicas De Investigación

2-Amino-2-methylpropane-1-sulfonic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals due to its stability and solubility.

Mecanismo De Acción

Target of Action

2-Amino-2-methylpropane-1-sulfonic acid (AMPS) is a monomer that belongs to the class of sulfonic acid monomers . It is commonly used in the production of various polymers, such as polyacrylamide co-polymers, poly (AMPS), AMPS-functionalized polymers, and hydrogels . These polymers are used in a wide range of applications, such as textiles, flocculants, dispersants, scale control agents, personal care products, water treatment, oil fields, and emulsion coatings .

Mode of Action

AMPS and allylamine (AA) were copolymerized in an aqueous solution via free radical polymerization using ammonium persulfate as the initiator . AMPS was found to be more reactive than AA and copolymers had a random composition .

Biochemical Pathways

It is known that amps can be copolymerized with other monomers via free radical methods .

Pharmacokinetics

It is known that isotopic labels can non-invasively track the distribution, transformation, and clearance of compounds and their metabolites in the body through techniques such as mass spectrometry (ms) and nuclear magnetic resonance (nmr), which is beneficial to the study of pharmacometabolic kinetics (adme) .

Result of Action

The flocculation performance of the copolymer was evaluated in Fe(OH)3 hydrosol. When the concentration of the copolymer in the hydrosol was more than 15 mg/L, the concentration of Fe3+ ions decreased up to 15 times due to flocculation of hydrosol particles . It was determined that the zeta potential of the particles decreased from +58 to +20 mV and the average particle size of the hydrosol increased approximately 30 times when copolymer concentration in the hydrosol reached 20 mg/L .

Action Environment

It is known that amps has a strong anionic water-soluble sulfonic acid group, which gives it salt resistance, high temperature resistance, dye affinity, conductivity, ion exchange, and good tolerance to divalent cations . The amide group gives it good hydrolysis stability, acid and alkali resistance, and thermal stability . The active double bond gives it addition polymerization properties, allowing it to copolymerize with a variety of olefin monomers .

Análisis Bioquímico

Biochemical Properties

2-Amino-2-methylpropane-1-sulfonic acid plays a crucial role in biochemical reactions, particularly in the stabilization of enzymes and proteins. It interacts with various biomolecules, including enzymes such as proteases and kinases, by forming stable complexes that enhance their activity and stability. The sulfonic acid group in 2-Amino-2-methylpropane-1-sulfonic acid provides an ionic character that facilitates these interactions, making it an effective stabilizing agent in biochemical assays .

Cellular Effects

2-Amino-2-methylpropane-1-sulfonic acid has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. For instance, it can enhance the expression of genes involved in stress response and metabolic regulation, thereby promoting cell survival and adaptation under stress conditions . Additionally, 2-Amino-2-methylpropane-1-sulfonic acid can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of 2-Amino-2-methylpropane-1-sulfonic acid involves its interaction with various biomolecules at the molecular level. It binds to enzymes and proteins through ionic and hydrogen bonding interactions, leading to changes in their conformation and activity. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, it can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, 2-Amino-2-methylpropane-1-sulfonic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-2-methylpropane-1-sulfonic acid can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to extreme pH or temperature conditions. Long-term studies have shown that 2-Amino-2-methylpropane-1-sulfonic acid can have sustained effects on cellular function, including prolonged activation of stress response pathways and metabolic regulation . Its stability and effectiveness can be compromised under harsh conditions, leading to reduced activity and potential degradation products.

Dosage Effects in Animal Models

The effects of 2-Amino-2-methylpropane-1-sulfonic acid in animal models vary with different dosages. At low doses, this compound can enhance cellular function and promote metabolic regulation without causing significant adverse effects. At high doses, it can lead to toxic effects, including cellular stress and apoptosis. Studies in animal models have shown that there is a threshold dose above which the adverse effects become pronounced, leading to tissue damage and impaired function . Therefore, careful dosage optimization is essential to maximize the beneficial effects while minimizing the risks.

Metabolic Pathways

2-Amino-2-methylpropane-1-sulfonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can modulate the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as amino acids, nucleotides, and lipids. This compound can also influence the flux through metabolic pathways by altering the activity of regulatory enzymes, thereby affecting the overall metabolic balance in cells .

Transport and Distribution

Within cells and tissues, 2-Amino-2-methylpropane-1-sulfonic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within specific cellular compartments, ensuring its availability for biochemical reactions. The distribution of 2-Amino-2-methylpropane-1-sulfonic acid can also be influenced by its interactions with binding proteins, which can sequester the compound and regulate its activity .

Subcellular Localization

The subcellular localization of 2-Amino-2-methylpropane-1-sulfonic acid is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can be directed to the mitochondria or the nucleus, where it can exert its effects on metabolic regulation and gene expression. The localization of 2-Amino-2-methylpropane-1-sulfonic acid can also be influenced by its interactions with other biomolecules, which can facilitate its transport and retention within specific subcellular regions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methylpropane-1-sulfonic acid can be achieved through several methods. One common method involves the reaction of isobutylene with sulfur trioxide to form the sulfonic acid group, followed by the introduction of the amino group through a nucleophilic substitution reaction. The reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or water to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of 2-Amino-2-methylpropane-1-sulfonic acid often involves a two-step process. First, isobutylene is sulfonated using sulfur trioxide or oleum to form the sulfonated intermediate. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of 2-Amino-2-methylpropane-1-sulfonic acid. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-2-methylpropane-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Sulfonates and sulfonic acid derivatives.

Reduction: Primary amines and related compounds.

Substitution: Various alkylated or acylated derivatives.

Comparación Con Compuestos Similares

2-Amino-2-methylpropane-1-sulfonic acid can be compared with other similar compounds such as:

2-Aminoethanesulfonic acid (Taurine): Both compounds contain an amino group and a sulfonic acid group, but 2-Amino-2-methylpropane-1-sulfonic acid has an additional methyl group, which affects its chemical properties and reactivity.

2-Amino-2-methyl-1-propanol: This compound lacks the sulfonic acid group, making it less acidic and altering its solubility and reactivity.

The unique combination of the amino and sulfonic acid groups in 2-Amino-2-methylpropane-1-sulfonic acid gives it distinct properties that are valuable in various applications.

Actividad Biológica

Introduction

2-Amino-2-methylpropane-1-sulfonic acid (often referred to as AMS or AMPS) is a sulfonic acid compound with the molecular formula C4H11NO3S. It is primarily recognized for its biological activity as a buffering agent, which plays a crucial role in maintaining physiological pH levels in various biological systems. This article delves into the biological activities associated with AMS, including its mechanisms of action, applications in research and medicine, and relevant case studies.

The biological activity of 2-amino-2-methylpropane-1-sulfonic acid can be attributed to several key mechanisms:

- Buffering Capacity : AMS acts as an effective buffer in biochemical and physiological systems, helping to stabilize pH levels. This is particularly important in cellular environments where enzymatic reactions are pH-sensitive .

- Cellular Interaction : Research indicates that AMS interacts with cellular membranes, potentially influencing cellular signaling pathways and metabolic processes. Its zwitterionic nature allows it to engage with both polar and non-polar environments, enhancing its versatility in biological applications .

- Antioxidant Properties : Some studies suggest that AMS may exhibit antioxidant properties, contributing to cellular protection against oxidative stress. This activity is vital in preventing cellular damage and maintaining homeostasis.

1. Pharmaceutical Formulations

AMS is utilized in various pharmaceutical formulations due to its buffering capacity. It helps maintain the stability of active pharmaceutical ingredients (APIs) by preventing pH fluctuations during storage and administration.

2. Biochemical Assays

In laboratory settings, AMS is often employed as a stabilizing agent in biochemical assays. Its ability to maintain pH within optimal ranges enhances the reliability of experimental results.

3. Tissue Engineering

Recent studies have explored the use of AMS in tissue engineering applications. Its biocompatibility and ability to retain moisture make it suitable for developing hydrogels used in wound healing and regenerative medicine .

4. Environmental Applications

AMS has been investigated for its potential use in environmental science, particularly in water treatment processes. Its properties can aid in the removal of contaminants from water sources, contributing to environmental sustainability efforts .

Case Study 1: Buffering Efficacy

A study evaluated the buffering efficacy of AMS compared to traditional buffering agents like phosphate buffers. Results indicated that AMS maintained a more stable pH across a wider range of conditions, making it preferable for sensitive biological applications .

Case Study 2: Antioxidant Activity

In vitro experiments demonstrated that AMS exhibited significant antioxidant activity, reducing oxidative stress markers in cultured cells. This suggests potential therapeutic applications for AMS in conditions characterized by oxidative damage.

Case Study 3: Tissue Engineering Hydrogels

Research on hydrogels incorporating AMS revealed enhanced mechanical properties and moisture retention capabilities, making them suitable for biomedical applications such as skin grafts and wound dressings .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-amino-2-methylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-4(2,5)3-9(6,7)8/h3,5H2,1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNNATGSBCVJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449117 | |

| Record name | 2-Amino-2-methylpropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86311-35-5 | |

| Record name | 2-Amino-2-methylpropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.